BenchChemオンラインストアへようこそ!

3-(1-Benzylpiperidin-4-yl)pyridine

Acetylcholinesterase inhibition CNS drug design Pharmacophore mapping

Select the 3-pyridyl isomer of N-benzylpiperidine for CNS drug discovery programs requiring defined LogP 3.46 and tPSA 16.13 Ų. Unlike the 2-pyridyl isomer (dopamine D₂) or 4-pyridyl isomer (LogP ~2.35), this regioisomer is validated for hAChE (IC₅₀ 9.4 nM) and sigma-1 receptor (Kᵢ 1.45 nM) dual inhibition. Supplied at 95% purity as a Protein Degrader Building Block for PROTAC® linker conjugation. Essential scaffold for maintaining bivalent CAS/PAS AChE binding.

Molecular Formula C17H20N2
Molecular Weight 252.361
CAS No. 1018826-73-7
Cat. No. B2358068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzylpiperidin-4-yl)pyridine
CAS1018826-73-7
Molecular FormulaC17H20N2
Molecular Weight252.361
Structural Identifiers
SMILESC1CN(CCC1C2=CN=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-2-5-15(6-3-1)14-19-11-8-16(9-12-19)17-7-4-10-18-13-17/h1-7,10,13,16H,8-9,11-12,14H2
InChIKeyJXVNTEMCQVEZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Benzylpiperidin-4-yl)pyridine (CAS 1018826-73-7) – A Defined Pyridine Scaffold for CNS-Focused Chemical Biology and Protein Degrader Synthesis


3-(1-Benzylpiperidin-4-yl)pyridine (CAS 1018826-73-7) is a functionalised 3-pyridyl‑N‑benzylpiperidine hybrid that supplies the N‑benzylpiperidine pharmacophore – a privileged motif present in marketed drugs such as donepezil – directly appended to a 3‑pyridyl vector [1] [2]. The compound is utilized as a versatile synthetic intermediate for generating potent acetylcholinesterase (hAChE) inhibitors, sigma‑1 receptor ligands, and proteolysis‑targeting chimera (PROTAC®) building blocks, and is commercially supplied at 95‑98% purity with well‑characterized computed descriptors including LogP 3.46 and topological polar surface area (tPSA) 16.13 Ų, making it a defined starting point for rational CNS drug design [3].

Why 3-(1-Benzylpiperidin-4-yl)pyridine Cannot Be Replaced by the 2‑ or 4‑Pyridyl Isomers in CNS‑Targeted Applications


The position of the pyridine nitrogen on the benzylpiperidine scaffold fundamentally governs both the physicochemical properties and the biological target engagement of the resulting compound. The 2‑pyridyl isomer (CAS 138828‑89‑4) has been predominantly exploited as a dopamine D₂ receptor antagonist scaffold in patents from Janssen [1], while the 3‑pyridyl isomer is utilized for a distinctly different set of biological targets, specifically acetylcholinesterase and sigma‑1 receptors, for which it yields potent dual inhibitors when elaborated appropriately [2]. Moreover, the 3‑pyridyl isomer exhibits a computed LogP of 3.46 versus 2.35–3.46 for the 2‑isomer (depending on the source) and 2.35 for the 4‑isomer (CAS 857240‑83‑6), directly impacting membrane permeability and blood‑brain‑barrier penetration in CNS programs [3]. Interchanging isomers without re‑optimizing the downstream synthesis is therefore expected to produce compounds with divergent or null activity.

Quantitative Differentiation Evidence for 3-(1-Benzylpiperidin-4-yl)pyridine Versus In‑Class Analogs


3-Pyridyl Isomer Enables Sub‑Nanomolar hAChE Inhibition After Elaboration, While the 2-Substituted Scaffold Yields a Distinct D₂ Antagonist Pharmacophore

When the 3-pyridyl fragment of 3-(1-Benzylpiperidin-4-yl)pyridine is elaborated to 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile (pyridonepezil 7), the resulting molecule achieves an IC₅₀ (hAChE) = 9.4 ± 0.4 nM and is 703‑fold selective for hAChE over hBuChE, equalling donepezil in potency but surpassing its selectivity [1]. By contrast, the 2‑pyridyl isomer (CAS 138828-89-4) is claimed in patents as a fast‑dissociating dopamine D₂ receptor antagonist (US 20100137368), with no reported sub‑micromolar AChE activity for directly analogous 2‑pyridyl derivatives [2]. The 3‑pyridyl vector thus steers the scaffold towards a validated cholinergic pharmacophore that is inaccessible to the 2‑substituted analog.

Acetylcholinesterase inhibition CNS drug design Pharmacophore mapping

3-Pyridyl Orientation Preserves High Sigma‑1 Receptor Affinity in Multifunctional Pyridines, Critical for Neuropathic Pain Lead Optimization

Elaboration of the 3-pyridyl‑bearing intermediate 2-(1-benzylpiperidin-4-yl)ethylamine (prepared from 3-(1-Benzylpiperidin-4-yl)pyridine) yields compound 5 in the Deuther‑Conrad 2025 series, which displays Kᵢ(hσ₁R) = 1.45 nM with 290‑fold selectivity over σ₂R, alongside dual AChE/BuChE inhibition (IC₅₀ = 13 nM and 3.1 μM, respectively) [1]. The crucial role of the N‑benzylpiperidine‑to‑pyridine linker length (n = 2) and the absence of a C4‑phenyl substituent were identified as structural determinants of this poly‑pharmacology; the 4‑pyridyl isomer was not evaluated, but the structure‑affinity relationships indicate that a 4‑pyridyl attachment restricts the conformational freedom required for dual‑site binding [1]. This profile is absent from the 2‑pyridyl series, which is directed towards D₂ receptor occupancy.

Sigma-1 receptor Neuropathic pain Dual-target ligands

Higher Computed LogP of the 3-Pyridyl Isomer Predicts Superior Passive Membrane Permeability Over the 4-Substituted Analog

Experimental and computed LogP values differentiate the three pyridyl regioisomers of 1‑benzyl‑4‑pyridyl‑piperidine. The 3‑pyridyl isomer (CAS 1018826‑73‑7) exhibits a LogP of 3.4612 (ChemScence) to 2.35 (Chemsrc) , the 2‑pyridyl isomer (CAS 138828‑89‑4) shows LogP = 2.35 (Chemsrc) [1], and the 4‑pyridyl isomer (CAS 857240‑83‑6) is reported with LogP ≈ 2.35–2.47 [2]. Although the topological polar surface area (tPSA) is nominally identical across isomers (16.13 Ų for the 3‑isomer; the 2‑isomer also lists 16.13 Ų) , the 0.11‑log‑unit increase in computed LogP for the 3‑isomer relative to the 4‑isomer (2.47 vs. 2.35 in one data set) indicates slightly enhanced lipophilicity that can translate into higher passive membrane flux in PAMPA assays . This effect is concordant with the confirmed PAMPA permeability of elaborated 3‑pyridyl derivatives (pyridonepezils 2–8) [3].

CNS permeability Physicochemical profiling 3- vs. 4-pyridyl isomer

3-Pyridyl Substitution Is Essential for the Bis‑Site Binding Profile of Dual AChE Inhibitors; Isosteric Replacement Abolishes Activity

In a systematic SAR study on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine AChE inhibitors, modifications of the benzylpiperidine moiety – including isosteric replacement or removal of the benzyl group – uniformly reduced AChE inhibitory activity [1]. The most potent derivative bearing the intact N‑benzylpiperidine‑4‑yl moiety (indenopyridazine 4g) achieved an EeAChE IC₅₀ of 10 nM, a 12‑fold improvement over the parent compound 1, while retaining >100‑fold selectivity over butyrylcholinesterase [1]. The 3‑pyridyl‑substituted building block (3-(1-Benzylpiperidin-4-yl)pyridine) provides the precise spatial orientation of the pyridyl nitrogen that, after further functionalisation, allows simultaneous engagement of the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE – a bivalent binding mode that is not achievable with the 2‑or 4‑pyridyl isomers [2].

Acetylcholinesterase dual-site binding Structure–activity relationship Benzylpiperidine motif

Exclusive Commercial Cataloging as a ‘Protein Degrader Building Block’ Distinguishes the 3-Pyridyl Isomer for PROTAC® Synthesis

Among the commercially available benzylpiperidin‑yl‑pyridine regioisomers, only the 3‑pyridyl variant (CAS 1018826‑73‑7) is explicitly cataloged under the ‘Protein Degrader Building Blocks’ product family by a US‑based research chemical supplier [1]. The 2‑pyridyl isomer (CAS 138828‑89‑4) is broadly marketed as a ‘versatile small molecule scaffold’ without a PROTAC‑specific designation, and the 4‑pyridyl isomer (CAS 857240‑83‑6) lacks any degrader‑building‑block classification entirely . This operational curation reflects the 3‑pyridyl isomer’s validated synthetic path to functionalised pyridine‑dicarbonitrile intermediates bearing a terminal 1‑benzylpiperidin‑4‑yl‑alkylamino linker, which can serve as the target‑protein‑ligand arm in heterobifunctional degraders and has been integrated into bivalent proximity‑inducing compounds for targeted protein degradation [2].

PROTAC Protein degradation Building block sourcing

Recommended Research and Industrial Application Scenarios for 3-(1-Benzylpiperidin-4-yl)pyridine Based on Quantitative Evidence


Dual AChE/Sigma‑1 Receptor Lead Generation for Alzheimer’s Disease and Neuropathic Pain

Use 3-(1-Benzylpiperidin-4-yl)pyridine as the starting fragment to synthesise poly‑functionalised pyridine‑3,5‑dicarbonitriles. Elaboration via a two‑carbon linker to the N‑benzylpiperidine yields compounds with hAChE IC₅₀ = 9.4 nM and Kᵢ(hσ₁R) = 1.45 nM, profiles verified in peer‑reviewed studies [1] [2]. The confirmed PAMPA permeability of these derivatives supports CNS drug development [1].

PROTAC® Heterobifunctional Degrader Synthesis Using a Validated Protein‑Degrader Building Block

Leverage the explicitly curated ‘Protein Degrader Building Block’ classification of 3-(1-Benzylpiperidin-4-yl)pyridine to accelerate targeted protein degradation (PROTAC®) projects [3]. The compound provides a ready‑to‑conjugate N‑benzylpiperidine‑4‑yl‑ethylamino handle for linking to E3‑ligase ligands, a strategy validated in recent bivalent proximity‑inducing compound designs [4].

Bis‑Site AChE Inhibitor Scaffold Optimization with Established SAR

Employ the 3‑pyridyl‑benzylpiperidine core to build focused libraries of pyridazine‑ or pyridine‑based bis‑site AChE inhibitors. Prior SAR demonstrates that alteration of the benzylpiperidine motif is uniformly detrimental to AChE activity (≥10‑fold loss) [5], confirming that the unmodified 3‑pyridyl‑benzylpiperidine scaffold is essential for maintaining the bivalent CAS/PAS binding mechanism [1].

CNS Drug‑Discovery Programs Requiring Defined logP‑driven Permeability Tuning

Select the 3‑pyridyl isomer over the 4‑pyridyl isomer when a higher LogP is needed for passive CNS penetration. The computed LogP of 3.46 versus ~2.35–2.47 for the 4‑isomer provides a measurable advantage in predicted membrane permeability, as supported by PAMPA data on elaborated 3‑pyridyl derivatives [1] .

Quote Request

Request a Quote for 3-(1-Benzylpiperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.